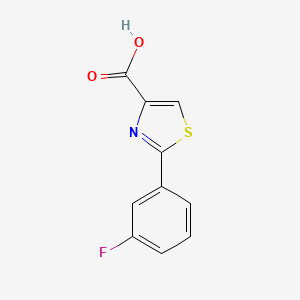

2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid

カタログ番号 B1324967

CAS番号:

886369-06-8

分子量: 223.23 g/mol

InChIキー: NDPPYHUQIRQQLD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluorophenylacetic acid, a compound with a similar structure, has been used as a building block to synthesize pentaamine and bis-heterocyclic libraries .

Synthesis Analysis

Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This process could potentially be applied to the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of a compound can be confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS . For example, the structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was confirmed using these methods .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters has been reported . This reaction could potentially be relevant to the chemical reactions of similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the melting point of a compound can be determined experimentally .科学的研究の応用

Fluorescence Spectroscopy and Metal Ion Detection

- Lambert et al. (2000) explored the properties of compounds including 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid for detecting aluminium ions (Al3+). They found that certain ligands fluoresce strongly when coordinated to Al3+, suggesting potential applications in selective metal ion detection and biological studies (Lambert et al., 2000).

Pharmaceutical Applications and Biological Activity

- Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-thiazole nucleus, demonstrating antimicrobial and enzyme inhibition activities. This suggests potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).

Fluorescence Origin in Carbon Dots

- Shi et al. (2016) identified that organic fluorophores like TPDCA and TPCA, similar in structure to 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, are key to the fluorescence of carbon dots. This indicates its potential role in enhancing the fluorescence of carbon-based materials (Shi et al., 2016).

Fungicidal and Antiviral Activities

- Fengyun et al. (2015) synthesized derivatives of 2-amino-1,3-thiazole-4-carboxylic acid and found them to exhibit good fungicidal activity, highlighting its potential in agricultural applications (Fengyun et al., 2015).

Corrosion Inhibition

- Gong et al. (2019) studied the inhibitory effects of halogen-substituted thiazole derivatives on mild steel corrosion. These findings suggest the potential application of similar compounds in preventing metal corrosion (Gong et al., 2019).

Agonist Activities in Biochemistry

- Kinoshita et al. (2016) identified compounds including a 1,3-thiazole-4-carboxylic acid derivative as potent dual EP2 and EP3 agonists. This highlights its potential in developing targeted biochemical agents (Kinoshita et al., 2016).

Anti-Inflammatory and Antinociceptive Activity

- Alam et al. (2010) synthesized thiazolo pyrimidine derivatives and found significant anti-inflammatory and antinociceptive activities, pointing towards potential therapeutic applications (Alam et al., 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPPYHUQIRQQLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640026 |

Source

|

| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

CAS RN |

886369-06-8 |

Source

|

| Record name | 2-(3-Fluorophenyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886369-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)

![2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide](/img/structure/B1324887.png)

![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)

![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)

![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)